

Impact of fatty acid chain length on trehalose ester activity.

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Compound of Interest

Compound Name: 6-O-Oleoyltrehalose

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Technical Support Center: Trehalose Ester Activity

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with trehalose esters. The content focuses on how fatty acid chain length impacts the biological and chemical activities of these molecules.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of fatty acid chain length on the immunostimulatory activity of trehalose esters?

The immunostimulatory activity of trehalose esters is highly dependent on the length of their fatty acid chains. For murine macrophages, longer fatty acid chains, specifically between C20 and C26, are required for activation, with C22 (dibehenate) demonstrating optimal activity.^{[1][2]} In contrast, human cells exhibit a preference for ester chains between 5 and 14 carbons for maximal immune-stimulating activity.^[3]

Q2: How does fatty acid chain length impact the antimicrobial and anti-biofilm properties of trehalose esters?

The antimicrobial and anti-biofilm activities of trehalose esters are also influenced by fatty acid chain length. For instance, trehalose monolaurate (C12) and trehalose dicaprylate (C8) have shown notable antimicrobial activity against *Pseudomonas aeruginosa* and *Escherichia coli*.^[4] In another example, trehalose monocaprylate (C8) was found to be highly effective at inhibiting biofilm formation by *Staphylococcus aureus*.^{[4][5]} Generally, medium-chain fatty acids are recognized for their antimicrobial properties.^[5]

Q3: Does the number of fatty acid chains (monoester vs. diester) affect biological activity?

Yes, the degree of esterification is critical. For immune activation via the Mincle receptor, trehalose diesters are significantly more potent than their monoester counterparts in binding to Mincle, activating macrophages, and demonstrating adjuvant activity in vivo.^[6]

Q4: What is the key signaling pathway involved in the immune recognition of trehalose esters?

The primary pathway for the recognition of immunostimulatory trehalose esters, such as trehalose dimycolate (TDM) and its synthetic analog trehalose dibehenate (TDB), is mediated by the Macrophage Inducible C-type Lectin (Mincle) receptor.^[7] Upon binding, Mincle associates with the Fc receptor common gamma chain (FcRγ), which triggers a downstream signaling cascade involving Spleen tyrosine kinase (Syk) and the CARD9-Bcl10-MALT1 complex. This ultimately leads to the activation of the NF-κB transcription factor and the production of pro-inflammatory cytokines and chemokines.^{[8][9]}

Q5: Are there differences in optimal fatty acid chain length for activity in murine versus human cells?

Yes, there is a distinct species-specific difference. Murine cells show a structural preference for longer acyl chains (C20-C26) for Mincle engagement and subsequent immune response.^{[1][3]} Conversely, human cells display a unique specificity for shorter to medium-length ester chains, typically between 5 and 14 carbons, to achieve maximum immune-stimulating activity.^[3]

Troubleshooting Guides

Issue 1: My trehalose diester (TDE) shows low or no activity in a macrophage activation assay.

Potential Cause	Troubleshooting Step
Incorrect Chain Length for Cell Type	Verify that the fatty acid chain length of your TDE is optimal for the species you are using. For mouse macrophages, use long chains (C20-C26).[1] For human cells, shorter chains (C5-C14) are more effective.[3]
Poor Solubility/Bioavailability	Long-chain TDEs are highly lipophilic and have poor water solubility.[8] This can limit their interaction with cell surface receptors. Consider formulating the TDE in a delivery vehicle, such as cationic liposomes, which has been shown to enhance adjuvant activity.[6]
Monoester Contamination	Your purified sample may contain significant amounts of trehalose monoester. Diesters are superior for Mincle-mediated activation.[6] Repurify the compound using column chromatography and verify its purity via HPTLC or HR-MS.[4]
Cell Receptor Expression	Ensure the macrophage cell line you are using (e.g., RAW 264.7, bone marrow-derived macrophages) expresses the Mincle receptor. Mincle is essential for TDM/TDB-induced macrophage activation.[7]

Issue 2: The yield from my enzymatic synthesis of trehalose esters is consistently low.

Potential Cause	Troubleshooting Step
Sub-optimal Reaction Conditions	The molar ratio of substrates, temperature, and reaction time are critical. An optimized conversion for trehalose palmitate was achieved with a trehalose-to-palmitic acid molar ratio of 1:5 in acetone at 60°C for 4 hours. [4] Adjust your parameters accordingly.
Enzyme Inactivation	The lipase catalyst (e.g., Novozym 435, Fermase CALB™ 10000) may be inactive. Ensure proper storage and handling of the enzyme. Consider adding molecular sieves to the reaction mixture to remove water, which can inhibit the enzyme and promote the reverse hydrolysis reaction. [10]
Incorrect Solvent	The choice of solvent affects enzyme activity and substrate solubility. Acetone has been successfully used for one-pot synthesis of various trehalose esters. [4] [5]

Data Summaries

Table 1: Effect of Fatty Acid Chain Length on Macrophage Activation

Trehalose Ester	Fatty Acid Chain	Organism/Cell Type	Key Activity Metric	Finding	Reference(s)
Trehalose Dibehenate (TDB)	C22	Murine Macrophages	NO and Cytokine Production	Optimal activity observed with C22 chain length.	[1]
Trehalose Diesters	C20 - C26	Murine Macrophages	NO and Cytokine Production	Long chains required for macrophage activation.	[1][2]
α -branched Trehalose Diesters	C5 - C14	Human PBMCs	Cytokine Production	Maximal immune activity observed in this range.	[3]

| Trehalose Diesters (general) | C14 - C22 | Murine/Human Cells | Mincle Binding & Activation | Diesters are superior to monoesters. |[6] |

Table 2: Antimicrobial Activity (MIC) of Various Trehalose Esters

Trehalose Ester	Fatty Acid Chain	Target Microorganism	Minimum Inhibitory Concentration (MIC)	Reference(s)
Trehalose Monolaurate	C12	<i>Pseudomonas aeruginosa</i>	0.45 mM	[4]
Trehalose Dicaprylate	C8 (x2)	<i>Escherichia coli</i>	16 mM	[4]
Trehalose Monolaurate	C12	<i>E. coli</i> 12024	1–4 mg/mL	[10]

| Trehalose Monolaurate | C12 | B. subtilis 5009 | 0.5–2.0 mg/mL [\[\[10\]\]](#) |

Table 3: Physicochemical Properties of Trehalose Esters Based on Chain Length

Trehalose Ester Type	Fatty Acid Chain Length	Primary Functional Property	Application	Reference(s)
Monoesters	C12 - C16	Foaming Agents	Emulsifiers, Food Industry	[11] [12]
Monoesters	C16 - C20	Penetration Enhancers	Drug Delivery (opening tight junctions)	[11] [12]

| Mono- and Di-esters | C12 - C22 | Emulsifiers | Stabilizing oil-in-water emulsions [\[\[11\]\]](#)[\[12\]](#) |

Experimental Protocols

Protocol 1: Enzymatic Synthesis of Trehalose Fatty Acid Esters

This protocol is a general guideline for the one-pot synthesis of trehalose esters catalyzed by lipase.[\[4\]](#)[\[5\]](#)

- **Reactant Preparation:** In a suitable reaction vessel, dissolve trehalose and a specific fatty acid (e.g., palmitic acid, lauric acid) in acetone. A typical molar ratio is 1:5 (trehalose:fatty acid).
- **Enzyme Addition:** Add the lipase catalyst (e.g., Fermase CALB™ 10000 or Novozym 435) to the mixture. The amount of enzyme should be optimized but is typically around 20 g/L.[\[10\]](#)
- **Incubation:** Seal the vessel and place it in an orbital shaker. Incubate at a controlled temperature (e.g., 50-60°C) with constant agitation (e.g., 150 rpm) for 4-48 hours.[\[4\]](#)[\[10\]](#)
- **Reaction Monitoring:** Monitor the progress of the reaction by taking small aliquots and analyzing them using Thin Layer Chromatography (TLC).

- **Enzyme Removal:** Once the reaction is complete, stop the reaction by filtering out the enzyme.
- **Purification:** Remove the solvent under reduced pressure. Purify the resulting trehalose fatty acid esters (a mix of mono- and di-esters) from unreacted substrates using silica gel column chromatography.
- **Characterization:** Confirm the identity and purity of the final products using techniques such as High-Performance TLC (HPTLC), High-Resolution Mass Spectrometry (HR-MS), and ATR-FTIR.^[4]

Protocol 2: Macrophage Activation Assay (Nitric Oxide Production)

This protocol assesses the immunostimulatory activity of trehalose esters by measuring nitric oxide (NO) production from macrophages.^{[1][7]}

- **Cell Seeding:** Seed macrophages (e.g., bone marrow-derived macrophages or a cell line like RAW 264.7) into a 96-well plate at an appropriate density and allow them to adhere overnight.
- **Compound Preparation:** Prepare a stock solution of the trehalose ester in a suitable solvent (e.g., DMSO) and then dilute it to the final desired concentrations in cell culture medium. If solubility is an issue, formulate the ester in liposomes.
- **Cell Stimulation:** Remove the old medium from the cells and replace it with the medium containing different concentrations of the trehalose ester. Include a positive control (e.g., LPS) and a negative control (medium/vehicle only).
- **Incubation:** Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.
- **Nitrite Measurement (Griess Assay):** After incubation, collect the cell supernatant. Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent system according to the manufacturer's instructions.
- **Data Analysis:** Measure the absorbance at ~540 nm. Calculate the nitrite concentration based on a standard curve generated with sodium nitrite. Increased nitrite concentration relative to the negative control indicates macrophage activation.

Signaling Pathways and Workflows



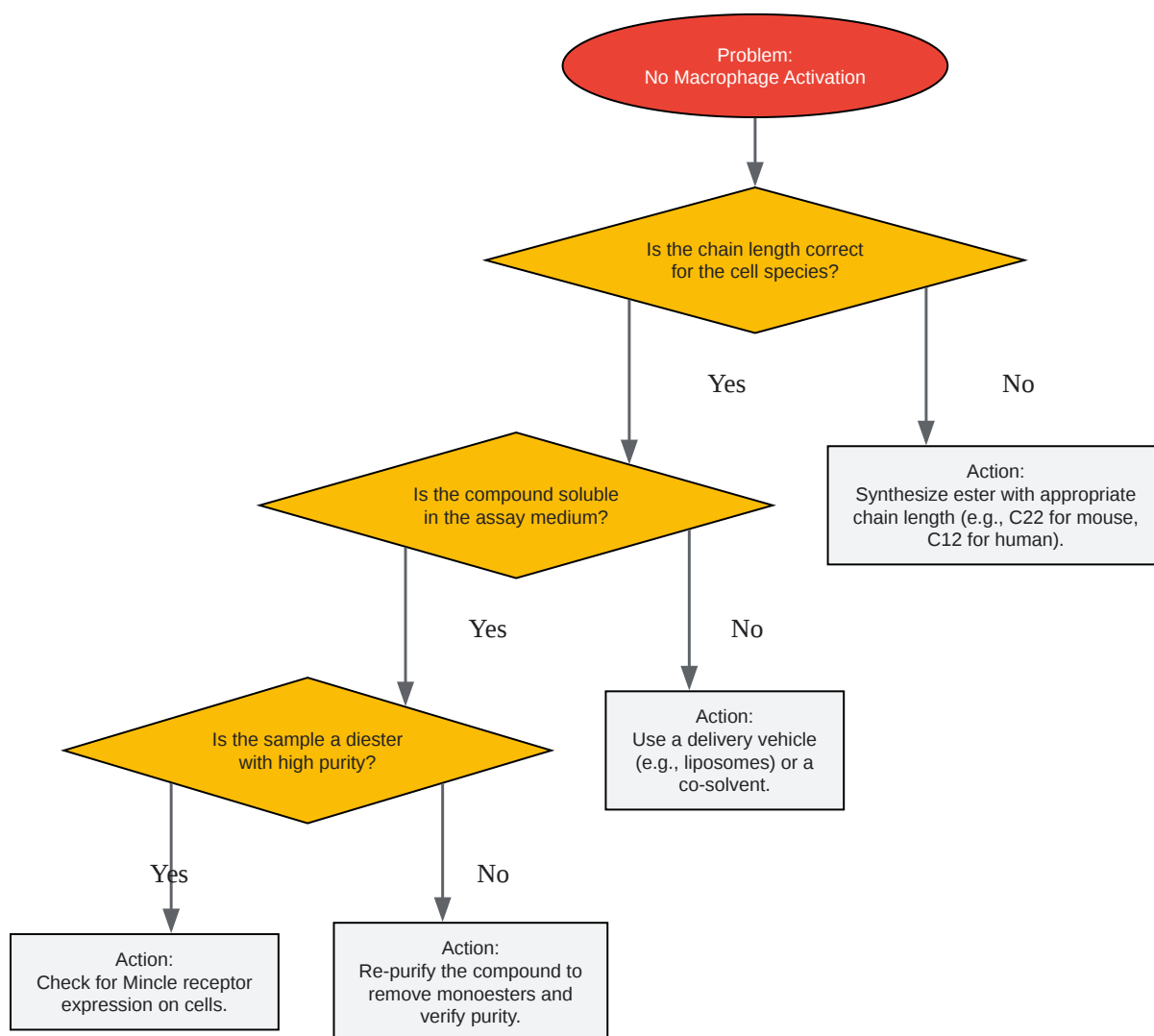
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Caption: Mincle signaling pathway for trehalose diester recognition.



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Caption: Workflow for synthesis and activity screening of trehalose esters.



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Caption: Troubleshooting logic for inactivity in macrophage activation assays.

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